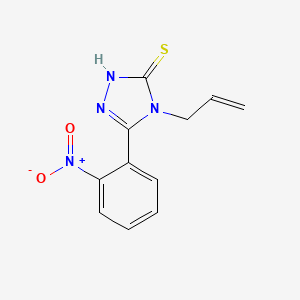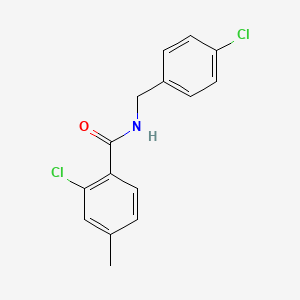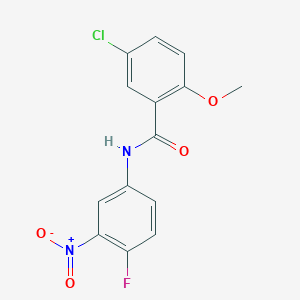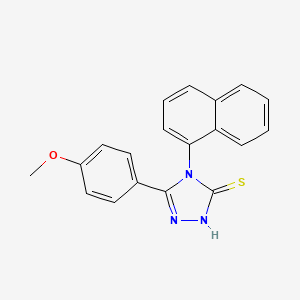
4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and antifungal effects by inhibiting the synthesis of cell walls and membranes in microorganisms. Its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol may have several biochemical and physiological effects. This compound has been shown to possess antioxidant properties and may have a protective effect against oxidative stress. It has also been shown to have a modulatory effect on the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new derivatives of this compound with enhanced antimicrobial, antifungal, and anticancer properties. Another area of research is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a promising compound with potential applications in scientific research. Its broad-spectrum antimicrobial and antifungal activity, anticancer properties, and potential use as a fluorescent probe make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol can be achieved through several methods. One of the most commonly used methods is the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then reacted with allyl bromide to obtain the final compound.
Scientific Research Applications
4-allyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. This compound has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
3-(2-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-2-7-14-10(12-13-11(14)18)8-5-3-4-6-9(8)15(16)17/h2-6H,1,7H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZVEZBCDCDJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)

![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
![N-(2-aminoethyl)-3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5755482.png)
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)


